
3,7-Dimethylbenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylbenzofuran-2(3H)-one, also known as DMBO, is an organic compound that belongs to the family of benzofurans. It is a white crystalline powder that has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol. DMBO has gained significant attention in the scientific community due to its various applications in scientific research.
Mechanism Of Action
The mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
3,7-Dimethylbenzofuran-2(3H)-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to decrease the levels of ROS in normal cells, which can help prevent oxidative stress-related diseases. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to increase the levels of certain cytokines, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low toxicity. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have low toxicity in both in vitro and in vivo studies, making it a safe candidate for scientific research. However, one of the limitations of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one. One future direction is the development of new drugs based on the antifungal, antibacterial, and antiviral properties of 3,7-Dimethylbenzofuran-2(3H)-one. Another future direction is the development of new cancer treatments based on the ability of 3,7-Dimethylbenzofuran-2(3H)-one to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one and its potential applications in scientific research.
Conclusion
3,7-Dimethylbenzofuran-2(3H)-one is an organic compound that has gained significant attention in the scientific community due to its various applications in scientific research. It can be synthesized through several methods, with the most commonly used method being the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antifungal, antibacterial, and antiviral properties, inhibit the growth of cancer cells, and have antioxidant properties. Its low toxicity makes it a safe candidate for scientific research, but its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one, including the development of new drugs and cancer treatments and further research on its mechanism of action.
Synthesis Methods
3,7-Dimethylbenzofuran-2(3H)-one can be synthesized through several methods, including the oxidation of 3,7-dimethylphenol with ceric ammonium nitrate, the reaction of 2,6-dimethylphenol with acetic anhydride and zinc chloride, and the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. However, the most commonly used method for synthesizing 3,7-Dimethylbenzofuran-2(3H)-one is the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride.
Scientific Research Applications
3,7-Dimethylbenzofuran-2(3H)-one has various applications in scientific research. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antioxidant properties, which can help prevent oxidative stress-related diseases.
properties
CAS RN |
173419-94-8 |
|---|---|
Product Name |
3,7-Dimethylbenzofuran-2(3H)-one |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |
InChI Key |
RBQUOOIDOGBZRQ-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
Canonical SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
synonyms |
2(3H)-Benzofuranone, 3,7-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



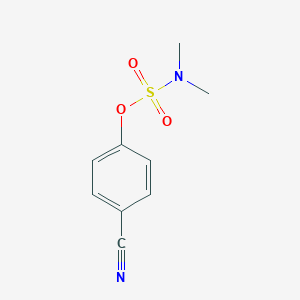
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
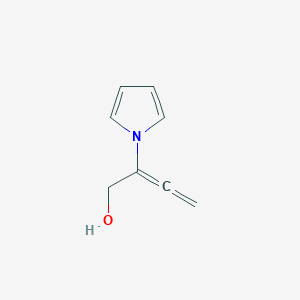






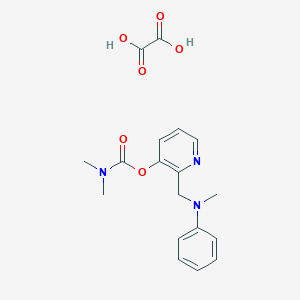
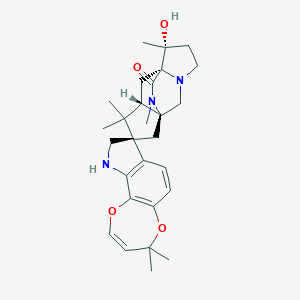
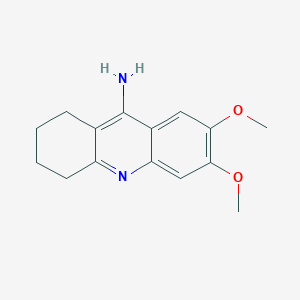
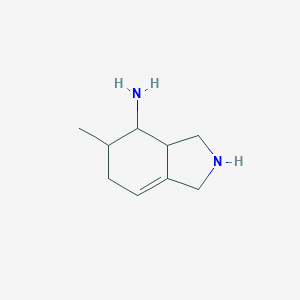
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)